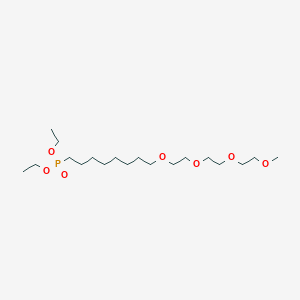

m-PEG4-C6-phosphonic acid ethyl ester

描述

属性

IUPAC Name |

1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDORYGJXMHDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165900 | |

| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028281-89-0 | |

| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of m-PEG4-C6-phosphonic acid ethyl ester?

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), this linker bridges a target protein ligand with an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. Its structure, incorporating a polyethylene (B3416737) glycol (PEG) chain, a hexyl spacer, and a phosphonic acid ethyl ester group, imparts specific physicochemical properties that are advantageous for the development of effective protein degraders. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Core Properties

The structural features of this compound contribute to its utility as a PROTAC linker. The methoxy-terminated tetraethylene glycol (m-PEG4) unit enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.[1][2][3] The C6 alkyl chain provides a spatial separation between the two ligands, which is often critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The phosphonic acid ethyl ester group can serve as a versatile chemical handle for conjugation to other molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Chemical Formula | C19H41O7P | [5] |

| Molecular Weight | 412.5 g/mol | [5] |

| CAS Number | 2028281-89-0 | |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO | [6] |

| Purity | ≥98% | [7] |

| XLogP3 (Computed) | -0.4 | [8] |

| Hydrogen Bond Donor Count (Computed) | 0 | [8] |

| Hydrogen Bond Acceptor Count (Computed) | 7 | [8] |

| Rotatable Bond Count (Computed) | 22 | [8] |

| Topological Polar Surface Area (Computed) | 89.8 Ų | [8] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group protons (around 3.3 ppm), the ethylene (B1197577) glycol protons (a complex multiplet between 3.5 and 3.7 ppm), the protons of the C6 alkyl chain, and the ethyl ester group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group coupled to phosphorus).

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the PEG chain, the alkyl spacer, and the ethyl ester group.

-

³¹P NMR: A characteristic signal for the phosphonate (B1237965) group would be observed in the ³¹P NMR spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-O-C stretching vibrations from the PEG backbone, C-H stretching vibrations from the alkyl chains, and a P=O stretching vibration from the phosphonate group (typically in the 1250-1200 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The following is a generalized experimental protocol for the synthesis of a PROTAC using a PEG-based linker. This protocol should be adapted and optimized for specific target and E3 ligase ligands.

General Protocol for PROTAC Synthesis using a PEG Linker

Step 1: Functionalization of the Linker (if necessary)

The terminal group of the this compound may need to be activated or modified for coupling to the first ligand. For instance, if the ligand has a hydroxyl group, the phosphonic acid ethyl ester could potentially be used directly in a coupling reaction, or it could be hydrolyzed to the phosphonic acid for other types of conjugation.

Step 2: Coupling of the First Ligand to the Linker

-

Dissolve the ligand for either the target protein or the E3 ligase (1 equivalent) and the this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the resulting ligand-linker conjugate by flash column chromatography.

Step 3: Coupling of the Second Ligand

-

Dissolve the purified ligand-linker conjugate from Step 2 (1 equivalent) and the second ligand (1.1 equivalents) in an appropriate anhydrous solvent.

-

Add a suitable coupling reagent and base, similar to Step 2.

-

Stir the reaction mixture at room temperature or elevated temperature as required.

-

Monitor the reaction for completion.

-

Perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathways and Experimental Workflows

The utility of this compound lies within the broader context of targeted protein degradation via the ubiquitin-proteasome system. The PROTAC molecule synthesized using this linker does not directly participate in a signaling pathway in the traditional sense but rather co-opts a cellular degradation pathway.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The development and characterization of a PROTAC synthesized with this compound involves a series of in vitro and in-cell experiments.

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating features that can enhance solubility and provide optimal spatial orientation, makes it a desirable linker for researchers in drug discovery and chemical biology. The successful application of this linker in the synthesis of potent and selective protein degraders will depend on careful consideration of the specific target protein and E3 ligase, as well as optimization of the conjugation chemistry and linker length. This technical guide provides a foundational understanding of the properties and applications of this compound to aid in these endeavors.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. ADC-linker page 56 | BenchChem [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of m-PEG4-C6-phosphonic acid ethyl ester in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the function and mechanism of action of m-PEG4-C6-phosphonic acid ethyl ester within biological systems. It is crucial to understand that this molecule is not a pharmacologically active agent with a direct mechanism of action in the traditional sense. Instead, it serves as a critical chemical linker, specifically a PEG-based linker, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its role is primarily structural, influencing the physicochemical properties and overall efficacy of the PROTAC molecule. This guide will elucidate the indirect mechanism through which this linker operates by enabling the function of PROTACs, which hijack the cell's natural protein disposal machinery.

The PROTAC Modality: A Paradigm Shift in Targeted Therapy

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular complex responsible for protein catabolism.[5][6]

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, a small regulatory protein, to lysine (B10760008) residues on a substrate protein.[7] This polyubiquitin (B1169507) chain is recognized by the proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the substrate into small peptides.[7] PROTACs effectively hijack this natural process for therapeutic benefit.

The Critical Role of the Linker: More Than Just a Spacer

The linker component of a PROTAC, such as this compound, is a critical determinant of its biological activity. The linker's composition, length, and flexibility profoundly impact the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4]

This compound: A Closer Look

This specific linker possesses two key features:

-

Polyethylene Glycol (PEG) Moiety (m-PEG4): The four repeating ethylene (B1197577) glycol units impart hydrophilicity to the PROTAC molecule.[8] This is particularly important as many POI and E3 ligase ligands are hydrophobic, and the resulting PROTAC can have poor aqueous solubility. The PEG linker enhances solubility, which can improve bioavailability and facilitate administration.[8] The flexibility of the PEG chain also allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[9]

-

C6-phosphonic acid ethyl ester Moiety: This functional group serves as a chemical handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The phosphonate (B1237965) group can also contribute to cellular retention.[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts described, the following diagrams are provided in the DOT language for Graphviz.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Quantitative Data

As this compound is a component, quantitative data on its direct biological activity is not applicable. Instead, the performance of a PROTAC synthesized with this linker is evaluated. The key metrics are:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

The following table presents representative data from published studies on PROTACs with varying PEG linker lengths, illustrating the impact of the linker on degradation efficiency. While a specific example for the this compound linker is not available in the reviewed literature, these data provide a strong indication of the expected performance characteristics.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | [4] |

| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 20 | [4] |

| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | [4] |

| SMARCA2 | VHL | PEG linker | 300 | 65 | [4] |

| TBK1 | VHL | 12-atom linker | > 1000 | Not observed | [4] |

| TBK1 | VHL | 21-atom linker | 3 | 96 | [4] |

This table is a compilation of representative data and does not reflect experiments conducted with the specific this compound linker.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.

Representative PROTAC Synthesis

This protocol describes a standard amide bond formation, a common method for assembling PROTACs. The phosphonic acid ethyl ester group would typically be hydrolyzed to the corresponding carboxylic acid prior to this coupling step.

Objective: To couple a POI-targeting ligand with an amine group to an E3 ligase-recruiting ligand linked to m-PEG4-C6-carboxylic acid.

Materials:

-

POI ligand with a free amine

-

E3 ligase ligand-linker conjugate (pre-formed with m-PEG4-C6-phosphonic acid, then hydrolyzed)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in anhydrous DMF.

-

Add the POI ligand with a free amine (1.1 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Add PyBOP (1.2 equivalents) and stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC.

-

Characterize the final PROTAC using HRMS and NMR.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Target cell line expressing the POI

-

Synthesized PROTAC

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody for the POI and the loading control.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.

Conclusion

This compound does not possess a direct biological mechanism of action. Its function is realized as a critical component of PROTACs, where it serves as a flexible, hydrophilic linker. By enhancing the solubility and enabling the proper spatial orientation of the two active ligands, it facilitates the PROTAC-mediated recruitment of an E3 ubiquitin ligase to a target protein, leading to the protein's degradation via the ubiquitin-proteasome system. The rational design of linkers like this compound is a key aspect of developing effective and drug-like PROTACs for therapeutic applications. Further empirical studies are necessary to determine the optimal linker for any given POI and E3 ligase pair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-peg4-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2017132103A3 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of m-PEG4-C6-phosphonic acid ethyl ester (CAS Number: 2028281-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound identified by CAS number 2028281-89-0, m-PEG4-C6-phosphonic acid ethyl ester. This molecule is a heterobifunctional linker, specifically a polyethylene (B3416737) glycol (PEG)-based linker, commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound originates from commercial supplier specifications rather than peer-reviewed primary literature. Therefore, some properties like melting and boiling points are not yet characterized in these sources.

| Property | Value | Source |

| CAS Number | 2028281-89-0 | N/A |

| Molecular Formula | C₁₉H₄₁O₇P | [1][2][3] |

| Molecular Weight | 412.50 g/mol | [1][2][3] |

| Exact Mass | 412.25899064 Da | [2][3] |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| Density | 1.019 ± 0.06 g/cm³ | [1] |

| Purity | >98% (typical) | [4] |

Role in PROTAC Technology: A Brief Overview

This compound serves as a crucial component in the architecture of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and chemical properties are critical for the successful formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI. The PEG component of this linker enhances water solubility, a beneficial property for drug development.

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a well-understood process. The following diagram illustrates this catalytic cycle.

References

Spectroscopic data (NMR, Mass Spec) for m-PEG4-C6-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of m-PEG4-C6-phosphonic acid ethyl ester, a valuable PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values based on analogous structures and a generalized, robust synthesis protocol.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate |

| CAS Number | 1872433-73-2[1] |

| Chemical Formula | C13H29O7P[1] |

| Molecular Weight | 328.34 g/mol [1] |

| Structure | CH3O-(CH2CH2O)4-(CH2)2-P(O)(OCH2CH3)2 |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | quintet, J ≈ 7.1 Hz | 4H | -P(O)(OCH₂ CH₃)₂ |

| ~3.65 - 3.55 | m | 16H | -OCH₂CH₂ O- (PEG backbone) |

| ~3.38 | s | 3H | CH₃ O- |

| ~2.05 | m | 2H | -O-CH₂CH₂ -P(O)- |

| ~1.32 | t, J ≈ 7.1 Hz | 6H | -P(O)(OCH₂CH₃ )₂ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~71.9 | -OC H₂CH₂O- (internal PEG) |

| ~70.5 | -OC H₂CH₂O- (internal PEG) |

| ~70.2 | CH₃OC H₂- |

| ~67.0 (d, JCP ≈ 6 Hz) | -O-C H₂CH₂-P(O)- |

| ~61.5 (d, JCP ≈ 6 Hz) | -P(O)(OC H₂CH₃)₂ |

| ~59.0 | C H₃O- |

| ~25.0 (d, JCP ≈ 140 Hz) | -O-CH₂C H₂-P(O)- |

| ~16.5 (d, JCP ≈ 6 Hz) | -P(O)(OCH₂C H₃)₂ |

Predicted ³¹P NMR Data (CDCl₃, 162 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~28 - 32 | s | P (O)(OEt)₂ |

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 329.17 | [M+H]⁺ |

| 351.15 | [M+Na]⁺ |

| 679.32 | [2M+Na]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide[2][3][4][5].

Materials and Reagents

-

1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane (m-PEG4-Br)

-

Triethyl phosphite

-

Toluene (B28343), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Reaction Scheme

Caption: Michaelis-Arbuzov reaction for the synthesis of the target compound.

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.

-

Reagent Addition: The flask is charged with 1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane (1.0 eq). Anhydrous toluene is added to dissolve the starting material. Triethyl phosphite (1.2 eq) is added to the dropping funnel.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C). The triethyl phosphite is added dropwise over 30 minutes. The reaction is maintained at reflux and monitored by Thin Layer Chromatography (TLC) or ¹H NMR for the disappearance of the starting material (typically 12-24 hours).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity (e.g., to 100% ethyl acetate), is typically effective.

-

Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound as a colorless to pale yellow oil. The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm its identity and purity.

Application in PROTAC Technology

As a PROTAC linker, this compound connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The provided experimental protocol, based on the reliable Michaelis-Arbuzov reaction, offers a clear pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for the characterization of the synthesized compound, facilitating its use in the development of novel PROTAC-based therapeutics.

References

- 1. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

An In-depth Technical Guide to PEGylated Phosphonic Acids: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core literature surrounding PEGylated phosphonic acids, focusing on their synthesis, characterization, and applications in drug delivery and surface modification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts.

Introduction to PEGylated Phosphonic Acids

Poly(ethylene glycol) (PEG) is a biocompatible and water-soluble polymer widely utilized in the biomedical field to enhance the stability and pharmacokinetic profiles of therapeutic agents and nanoparticles.[1] The phosphonic acid moiety serves as an effective anchoring group, binding strongly to metallic surfaces and nanoparticles, which improves their stability in various environments, including aqueous solutions and biological media.[1][2] The combination of these two functionalities in PEGylated phosphonic acids has led to significant advancements in areas such as drug delivery, particularly for bone targeting, and the surface modification of nanoparticles to improve their physicochemical properties and biocompatibility.[3][4]

Phosphonate (B1237965) PEG linkers are instrumental in covalently attaching drugs or other molecules to proteins or peptides, enabling the targeted delivery of therapeutics.[3] The phosphonate group's ability to form stable bonds with metal ions like calcium makes it particularly useful for targeting tissues with high mineral content, such as bone.[3] This has led to the development of PEGylated bisphosphonates for the treatment of bone diseases like osteoporosis and bone metastases.[5][6] Furthermore, the chelating properties of the phosphonate group are leveraged in the creation of contrast agents for medical imaging techniques like MRI and PET.[3][7]

Synthesis and Characterization

The synthesis of PEGylated phosphonic acids can be achieved through several routes. A common method involves the reaction of a PEG derivative with a phosphonate-containing molecule. For instance, a hetero-bifunctional PEG, bearing both a hydroxyl and a phosphonic acid group, can be synthesized for further functionalization.[1][2] Another approach is the Michaelis-Arbuzov reaction, where a PEG halide reacts with a trialkyl phosphite (B83602), followed by dealkylation to yield the phosphonic acid.[8] A one-pot procedure using tris(trimethylsilyl) phosphite offers a milder alternative to traditional methods.[8]

The characterization of PEGylated phosphonic acids and their conjugates is crucial to ensure their quality and performance. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To confirm the chemical structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of nanoparticle formulations.[2]

-

Zeta Potential Measurement: To assess the surface charge and stability of nanoparticles in suspension.[2]

-

Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto a surface.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on PEGylated phosphonic acids and their applications.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

| Nanoparticle Formulation | Core Material | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| PEG(5)-BP-USPIOs | Iron Oxide | 5000 | 24 ± 3 | -1.24 | [2] |

| PEG-coated IONPs | Iron Oxide | 500, 2000, 5000 | Varies with PEG concentration | Not Reported | [1] |

| PEG-Asp-Lipo | Liposome | 2000 | ~120 | -35 | [9] |

Table 2: In Vivo Performance of PEGylated Formulations

| Formulation | Animal Model | Administration Route | Bioavailability (%) | Key Finding | Reference |

| PEG-alendronate | Rat | Intrapulmonary | ~44 | Similar efficacy to alendronate with reduced pulmonary damage. | [10] |

| PEG(2)-Asp(33)-Lipo | Mouse | Intravenous | Not Applicable | ~24.6% of injected dose accumulated in bone after 360 min. | [9] |

| BP-PEG-Au NPs | Mouse | Intramammary | Not Applicable | 5-fold greater binding to hydroxyapatite (B223615) compared to non-targeted NPs. | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEGylated phosphonic acid and its use in coating iron oxide nanoparticles.

Synthesis of (PEG-4-oxobutyl)phosphonic acid

This protocol is adapted from the synthesis of a phosphonate linker for PEGylation of iron oxide nanoparticles.[1][9]

Materials:

-

Methyl 4-bromobutyrate

-

Triethylphosphite

-

Sodium hydroxide (B78521) (NaOH)

-

Poly(ethylene glycol) methyl ether (mPEG, MW 500, 2000, or 5000 Da)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Bromotrimethylsilane (TMS-Br)

-

Methanol (MeOH)

Procedure:

-

Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate: React methyl 4-bromobutyrate with triethylphosphite at 160°C overnight.

-

Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid: Treat the product from step 1 with NaOH in water at room temperature for 4 hours.

-

PEGylation: React the acid from step 2 with mPEG in the presence of DCC and DMAP in dichloromethane at room temperature overnight.

-

Deprotection to Phosphonic Acid: Treat the PEGylated product with TMS-Br at 0°C overnight, followed by methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.

Coating of Iron Oxide Nanoparticles with PEG-Phosphonic Acid

This protocol describes a general method for the surface modification of commercially available iron oxide nanoparticles (IONPs).[1]

Materials:

-

Commercial iron oxide nanoparticles (e.g., EMG1200 - hydrophobic, or EMG308 - hydrophilic)

-

(PEG-4-oxobutyl)phosphonic acid (synthesized as described above)

-

Dichloromethane (for hydrophobic IONPs) or distilled water (for hydrophilic IONPs)

-

Methanol

Procedure:

-

Prepare IONP dispersion: Disperse the hydrophobic IONPs in dichloromethane or the hydrophilic IONPs in distilled water by sonication.

-

Prepare PEG-phosphonic acid solution: Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent (dichloromethane or water) with the addition of methanol.

-

Ligand Exchange: Add the PEG-phosphonic acid solution to the IONP dispersion.

-

Sonication: Sonicate the reaction mixture for 1-hour intervals, with 1-hour breaks in between, repeated three times.

-

Overnight Reaction: Allow the mixture to react overnight at room temperature.

-

Purification: Purify the PEGylated IONPs by methods such as dialysis or size exclusion chromatography to remove excess unbound PEG-phosphonic acid.

Visualizing Key Concepts and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to PEGylated phosphonic acids.

General Structure of a PEGylated Phosphonic Acid

Caption: General chemical structure of a PEGylated phosphonic acid.

Experimental Workflow for Nanoparticle Functionalization

Caption: Workflow for nanoparticle functionalization with PEG-phosphonic acid.

Mechanism of Action of Nitrogen-Containing Bisphosphonates on Osteoclasts

Caption: Signaling pathway of N-bisphosphonate action in osteoclasts.

Bone Targeting Logic with PEGylated Bisphosphonates

Caption: Logical flow of bone targeting using a PEG-bisphosphonate conjugate.

References

- 1. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of bisphosphonate effects on osteoclasts, tumor cell growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. m-PEG9-phosphonic acid | Benchchem [benchchem.com]

- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]

- 10. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of m-PEG4-C6-phosphonic acid ethyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of m-PEG4-C6-phosphonic acid ethyl ester as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic considerations for its use, detailed experimental protocols for conjugation, and methods for characterization of the resulting PROTAC molecules.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. The composition and length of the linker affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility. The this compound linker offers a unique combination of a PEG chain for improved physicochemical properties and a phosphonate (B1237965) group that can be utilized for specific conjugation strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound linker is provided in the table below. These properties are important for considering its handling, reactivity, and impact on the final PROTAC molecule.

| Property | Value | Source |

| Molecular Weight | 412.50 g/mol | [1] |

| Molecular Formula | C19H41O7P | [2] |

| Appearance | Colorless to light yellow oil | Varies by supplier |

| Solubility | Soluble in DMSO, DCM, and other common organic solvents | [3] |

Strategic Approaches for Incorporating this compound into PROTACs

There are two primary strategies for incorporating the this compound linker into a PROTAC, depending on the desired synthetic route and the available functional groups on the POI and E3 ligase ligands.

-

Functionalization of the Methoxy-PEG Terminus: The terminal methoxy (B1213986) group can be chemically converted into a reactive functional group, such as an amine or a carboxylic acid, for subsequent coupling to either the POI or E3 ligase ligand.

-

Utilization of the Phosphonate Terminus: The diethyl phosphonate can be hydrolyzed to a phosphonic acid, which can then be coupled to an amine-containing ligand.

The choice of strategy will depend on the overall synthetic plan and the chemical nature of the ligands to be conjugated.

Experimental Protocols

The following protocols provide detailed methodologies for the two main strategies of utilizing the this compound linker.

Protocol 1: Functionalization of the Methoxy-PEG Terminus and Subsequent Conjugation

This protocol describes a two-stage process: first, the conversion of the terminal methoxy group to a more reactive functional group (amine or carboxylic acid), and second, the conjugation of the functionalized linker to a ligand.

Stage 1A: Conversion of Terminal Methoxy Group to Amine

This procedure is adapted from established methods for the conversion of PEG hydroxyl end-groups to amines.[4] Since the starting material is a methoxy-PEG, an initial demethylation step to reveal the terminal hydroxyl group is required, followed by conversion to an amine.

Materials:

-

This compound

-

Boron tribromide (BBr3) solution in dichloromethane (B109758) (DCM)

-

Anhydrous DCM

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (B81097) (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Demethylation: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C and slowly add BBr3 solution (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated NaHCO3 solution. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the hydroxyl-terminated linker.

-

Mesylation: Dissolve the hydroxyl-terminated linker (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). Stir the reaction at 0 °C for 2 hours. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture with cold water and brine, dry the organic layer over MgSO4, and concentrate to yield the mesylated linker.

-

Azidation: Dissolve the mesylated linker (1.0 eq) in anhydrous DMF and add NaN3 (3.0 eq). Heat the reaction to 80 °C and stir for 12-16 hours. Monitor by TLC or LC-MS. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to give the azido-linker.

-

Reduction to Amine (Staudinger Reaction): Dissolve the azido-linker (1.0 eq) in a mixture of THF and water (4:1). Add PPh3 (1.5 eq) and stir the reaction at room temperature for 8-12 hours. Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the amine-functionalized linker.

Stage 1B: Conversion of Terminal Methoxy Group to Carboxylic Acid

This procedure is based on the oxidation of the terminal alcohol, obtained after demethylation, to a carboxylic acid.

Materials:

-

Hydroxyl-terminated PEG4-C6-phosphonic acid ethyl ester (from Protocol 1, step 1)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

Oxidation: Dissolve the hydroxyl-terminated linker (1.0 eq) in acetone and cool to 0 °C. Slowly add Jones reagent dropwise until a persistent orange color is observed. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

-

Quenching and Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Add water and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bisulfite solution and brine. Dry the organic layer over MgSO4 and concentrate to obtain the carboxylic acid-functionalized linker.

Stage 2: Amide Coupling of the Functionalized Linker to a Ligand

This protocol describes the coupling of the amine or carboxylic acid-functionalized linker to a ligand containing a complementary functional group.

Materials:

-

Amine or Carboxylic acid-functionalized linker

-

Ligand (with carboxylic acid or amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

Coupling Reaction:

-

If coupling a carboxylic acid-linker with an amine-ligand: Dissolve the carboxylic acid-linker (1.0 eq), amine-ligand (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

If coupling an amine-linker with a carboxylic acid-ligand: Dissolve the amine-linker (1.0 eq), carboxylic acid-ligand (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over MgSO4, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-ligand conjugate.

Protocol 2: Utilization of the Phosphonate Terminus

This protocol describes the hydrolysis of the diethyl phosphonate to a phosphonic acid, followed by coupling to an amine-containing ligand.

Stage 1: Hydrolysis of Diethyl Phosphonate to Phosphonic Acid

This procedure is based on acidic hydrolysis of the phosphonate ester.[5][6]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane or water

Procedure:

-

Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of dioxane and concentrated HCl (1:1).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the diethyl phosphonate signal and the appearance of the phosphonic acid signal.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl. The resulting phosphonic acid-linker can be used in the next step, often without further purification.

Stage 2: Coupling of Phosphonic Acid to an Amine-Containing Ligand

This protocol utilizes a coupling reagent to form a phosphonamidate bond between the phosphonic acid-linker and an amine-containing ligand.

Materials:

-

Phosphonic acid-linker

-

Amine-containing ligand

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Activation: Dissolve the phosphonic acid-linker (1.0 eq), EDC (1.5 eq), and NHS (or HOBt) (1.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to activate the phosphonic acid.

-

Coupling: Add the amine-containing ligand (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS and ³¹P NMR.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO4, concentrate, and purify by column chromatography or preparative HPLC.

Quantitative Data Summary

The following table provides representative data for the synthesis of a PROTAC using a PEG-based linker. Note that yields and reaction times will vary depending on the specific ligands and reaction conditions used.

| Step | Reaction | Reagents | Typical Yield (%) | Typical Reaction Time (h) |

| Protocol 1 | ||||

| Stage 1A | Demethylation | BBr3 | 70-85 | 4-6 |

| Mesylation | MsCl, TEA | >90 | 2 | |

| Azidation | NaN3 | 80-95 | 12-16 | |

| Reduction | PPh3 | 75-90 | 8-12 | |

| Stage 1B | Oxidation | Jones Reagent | 60-80 | 2-4 |

| Stage 2 | Amide Coupling | HATU, DIPEA | 50-80 | 4-12 |

| Protocol 2 | ||||

| Stage 1 | Hydrolysis | Conc. HCl | >90 (crude) | 12-24 |

| Stage 2 | Phosphonamidate Coupling | EDC, NHS, DIPEA | 30-60 | 12-24 |

Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound (Protocol 1)

Caption: Synthetic workflow for PROTAC synthesis via linker functionalization.

Conclusion

The this compound is a versatile linker for PROTAC synthesis, offering opportunities for strategic design and development of novel protein degraders. The protocols outlined in these application notes provide a foundation for researchers to incorporate this linker into their synthetic schemes. Successful PROTAC synthesis will depend on careful optimization of reaction conditions and purification methods for the specific ligands being utilized.

References

- 1. researchgate.net [researchgate.net]

- 2. polysciences.com [polysciences.com]

- 3. Methoxy PEGs for PEGylation - JenKem Technology [jenkemusa.com]

- 4. mdpi.com [mdpi.com]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification using m-PEG4-C6-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and medical implants. The functionalization of surfaces with biocompatible linkers can significantly enhance their performance by improving solubility, reducing non-specific protein adsorption, and providing anchor points for the conjugation of bioactive molecules. m-PEG4-C6-phosphonic acid ethyl ester is a hetero-bifunctional linker molecule featuring a phosphonic acid ester group for strong anchoring to various metal oxide surfaces and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain to impart hydrophilicity and bio-inertness.

The phosphonic acid moiety forms a stable, covalent-like bond with a wide range of metal oxides such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The short PEG chain (n=4) creates a hydrophilic layer that can reduce protein fouling and improve the biocompatibility of the modified surface. These characteristics make this compound a valuable tool for researchers in drug development and materials science.

This document provides detailed protocols for the formation of self-assembled monolayers (SAMs) of this compound on metal oxide surfaces and subsequent characterization and application.

Data Presentation: Expected Surface Properties

Due to the limited availability of specific quantitative data for this compound, the following table summarizes expected values based on studies of similar short-chain PEG-phosphonic acids and alkylphosphonic acids on metal oxide surfaces. These values should be considered as representative and may vary depending on the specific substrate, deposition conditions, and measurement technique.

| Surface Characteristic | Unmodified Metal Oxide | Modified with this compound |

| Water Contact Angle (θ) | 10° - 40° (hydrophilic) | 40° - 70° (more hydrophobic than clean oxide, but still wettable) |

| Monolayer Thickness | N/A | ~1.5 - 2.5 nm |

| XPS: P 2p Binding Energy | N/A | ~133 - 134 eV |

| XPS: C 1s (C-O) Binding Energy | N/A | ~286.5 eV |

| Protein Adsorption | High | Significantly Reduced |

Experimental Protocols

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces

This protocol describes the deposition of this compound from a solution to form a self-assembled monolayer on a metal oxide substrate.

Materials:

-

This compound

-

Substrate with a metal oxide surface (e.g., TiO₂, ZrO₂, Al₂O₃, ITO-coated glass)

-

Anhydrous solvent (e.g., ethanol, isopropanol (B130326), or toluene)

-

Deionized water

-

Nitrogen gas stream

-

Beakers and petri dishes

-

Sonicator

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the metal oxide substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate under a stream of nitrogen gas.

-

To enhance surface reactivity, the substrate can be treated with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before use. This process removes organic contaminants and increases the density of surface hydroxyl groups.

-

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the SAM. Ethanol and isopropanol are commonly used for phosphonic acids.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrate into the prepared solution in a clean beaker.

-

Incubate for 12-24 hours at room temperature. To promote the formation of a well-ordered monolayer, the process can be carried out in an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize water contamination.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the solution.

-

Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

-

Dry the modified substrate under a gentle stream of nitrogen gas.

-

-

(Optional) Thermal Annealing:

-

To improve the stability and ordering of the monolayer, the coated substrate can be annealed at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.

-

Protocol 2: Surface Characterization

This protocol outlines common techniques to verify the successful formation and quality of the this compound monolayer.

A. Water Contact Angle Goniometry:

-

Purpose: To assess the change in surface hydrophobicity upon monolayer formation.

-

Procedure:

-

Place a small droplet (1-5 µL) of deionized water on the unmodified and modified substrate surfaces.

-

Measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact point.

-

A successful modification should result in an increase in the water contact angle compared to the clean metal oxide surface, indicating the presence of the organic layer.

-

B. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the modified surface, confirming the presence of the phosphonate (B1237965) and PEG components.

-

Procedure:

-

Acquire survey scans to identify the elements present on the surface. Look for the appearance of Phosphorus (P) and an increase in the Carbon (C) signal on the modified surface.

-

Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions.

-

The P 2p spectrum should show a peak around 133-134 eV, characteristic of a phosphonate group bound to a metal oxide.

-

The C 1s spectrum can be deconvoluted to show a component at approximately 286.5 eV, corresponding to the C-O bonds of the PEG chain.

-

The O 1s spectrum will show contributions from the metal oxide substrate and the P-O and C-O bonds of the linker.

-

-

Protocol 3: Application - Immobilization of Biomolecules (Conceptual)

The terminal methoxy (B1213986) group of the this compound provides a bio-inert surface. For bioconjugation, a version of the linker with a reactive terminal group (e.g., -NHS ester, -alkyne, -azide) would be required. The following is a conceptual protocol for immobilizing an amine-containing biomolecule to a surface modified with a hypothetical NHS-ester terminated PEG-phosphonic acid.

Materials:

-

Surface modified with NHS-PEG-phosphonic acid

-

Amine-containing biomolecule (e.g., protein, peptide, or amine-modified oligonucleotide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M ethanolamine (B43304) or glycine (B1666218) solution)

-

Incubation chamber

Procedure:

-

Biomolecule Solution Preparation:

-

Dissolve the amine-containing biomolecule in PBS to the desired concentration (e.g., 0.1-1 mg/mL).

-

-

Immobilization:

-

Pipette the biomolecule solution onto the NHS-activated surface.

-

Incubate in a humidified chamber for 1-4 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Gently rinse the surface with PBS to remove non-covalently bound biomolecules.

-

-

Quenching:

-

Immerse the surface in the quenching solution for 30 minutes to deactivate any unreacted NHS-ester groups.

-

-

Final Washing:

-

Rinse the surface again with PBS and then with deionized water.

-

Dry the surface under a gentle stream of nitrogen.

-

Visualizations

Caption: Workflow for surface modification using this compound.

Caption: Interaction of the linker with the surface and its effect on biological entities.

Application of m-PEG4-C6-phosphonic acid ethyl ester in Targeted Drug Delivery

Application Note

Introduction

m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional molecule featuring a phosphonic acid ethyl ester group, a hexyl (C6) spacer, and a tetraethylene glycol (PEG4) chain with a terminal methoxy (B1213986) group. This unique structure makes it a valuable tool in the field of targeted drug delivery, particularly for bone-targeting applications. The phosphonate (B1237965) moiety serves as a bone-homing agent due to its high affinity for hydroxyapatite (B223615), the primary mineral component of bone tissue. The PEG linker enhances solubility and provides steric shielding, which can improve the pharmacokinetic profile of the conjugated drug by reducing renal clearance and minimizing uptake by the reticuloendothelial system, thereby prolonging circulation time.[1] The terminal group can be modified for conjugation to various therapeutic agents.

Principle of Bone Targeting

The targeted delivery of drugs to bone tissue is a critical strategy for treating bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.[2] The principle behind using phosphonate-containing molecules for this purpose lies in the strong chelating interaction between the phosphonate groups and the calcium ions present in the hydroxyapatite matrix of bone.[2][3] This high binding affinity allows for the accumulation of the drug conjugate at sites of active bone remodeling, where the mineral is more exposed.[3]

Applications

The primary application of this compound and similar structures is in the development of bone-targeted drug delivery systems. By conjugating therapeutic agents (e.g., anticancer drugs, anti-inflammatory agents, or antibiotics) to this linker, it is possible to increase the local concentration of the drug at the bone site, thereby enhancing therapeutic efficacy while reducing systemic toxicity.[2] While this compound is also described as a PROTAC (Proteolysis Targeting Chimera) linker, its phosphonate group strongly suggests a utility in bone-targeting applications.[4]

Quantitative Data Summary

Table 1: Binding Affinity of Phosphonates to Apatite

This table presents the Langmuir binding affinity constants (KL) for several bisphosphonates to synthetic hydroxyapatite (HAP) and carbonated apatite (CAP), which more closely mimics natural bone mineral.[5] A higher KL value indicates a stronger binding affinity.

| Compound | Apatite Type | Binding Affinity Constant (KL) (x 106 M-1) |

| Zoledronate | HAP | 3.10 |

| CAP | 1.23 | |

| Alendronate | HAP | 2.65 |

| CAP | 0.22 | |

| Risedronate | HAP | 2.73 |

| CAP | 0.043 |

Table 2: In Vivo Bone Uptake of Radiolabeled Bisphosphonate Conjugates

This table shows the percentage of the injected dose (%ID) of 99mTc-labeled bisphosphonate conjugates found in the bone of mice at a specific time point post-injection, demonstrating the in vivo bone-targeting efficiency.[6]

| Conjugate | Time Post-Injection (hours) | Bone Uptake (%ID) |

| 99mTc-DTPA-Bisphosphonate | 8 | 13.6 |

| 99mTc-5-Fluorouracil-Bisphosphonate | 8 | 17.1 |

Table 3: Pharmacokinetics of a PEGylated Liposomal Formulation

This table illustrates the impact of a PEGylated liposomal formulation on the pharmacokinetic parameters of a drug (CPD100) in mice, showing prolonged circulation and reduced clearance.[7]

| Formulation | Circulation Half-life (t1/2) (hours) | Area Under the Curve (AUC) (μg·h/mL) | Clearance (mL/h/kg) |

| CPD100 (Free Drug) | ~0.44 | 33 | 916 |

| CPD100 Li (Non-PEGylated Liposome) | 5.5 | 56 | - |

| CPD100 PEGLi (PEGylated Liposome) | 9.5 | 170 | - |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the application of this compound in targeted drug delivery. These are generalized protocols based on standard methodologies in the field.

Protocol 1: Conjugation of a Therapeutic Agent to this compound

This protocol describes a general method for conjugating a drug containing a reactive functional group (e.g., a primary amine) to a derivative of this compound that has been activated with an NHS ester.

Materials:

-

This compound derivative with a terminal NHS ester

-

Therapeutic agent with a primary amine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolve the NHS ester derivative of this compound in anhydrous DMF.

-

Dissolve the therapeutic agent in anhydrous DMF.

-

Add the therapeutic agent solution to the linker solution in a 1:1.2 molar ratio (drug:linker).

-

Add TEA or DIPEA (2-3 equivalents relative to the drug) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the resulting conjugate using preparative HPLC.

-

Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Hydroxyapatite Binding Assay

This protocol is used to quantify the binding affinity of the phosphonate-containing conjugate to hydroxyapatite, the mineral component of bone.[8]

Materials:

-

Hydroxyapatite (HA) powder

-

Phosphate Buffered Saline (PBS), pH 7.4

-

The phosphonate-drug conjugate

-

A UV-Vis spectrophotometer or fluorescence plate reader (depending on the drug's properties)

-

Centrifuge

Procedure:

-

Prepare a stock solution of the phosphonate-drug conjugate in PBS.

-

Prepare a series of dilutions of the conjugate in PBS.

-

Weigh a fixed amount of HA powder (e.g., 10 mg) into several microcentrifuge tubes.

-

Add a fixed volume (e.g., 1 mL) of each conjugate dilution to the tubes containing HA powder.

-

Include a control tube with HA powder and PBS only.

-

Incubate the tubes at 37°C with gentle shaking for a predetermined time (e.g., 2 hours) to reach binding equilibrium.

-

Centrifuge the tubes to pellet the HA powder.

-

Carefully collect the supernatant.

-

Measure the concentration of the unbound conjugate in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy, based on the properties of the conjugated drug.

-

Calculate the amount of bound conjugate by subtracting the unbound amount from the initial amount.

-

Plot the amount of bound conjugate versus the concentration of the unbound conjugate and fit the data to a binding isotherm (e.g., Langmuir model) to determine the binding affinity constant.

Protocol 3: In Vivo Biodistribution Study

This protocol describes a typical in vivo study to determine the tissue distribution of the drug conjugate in an animal model. This often requires radiolabeling of the conjugate.

Materials:

-

Phosphonate-drug conjugate (radiolabeled, e.g., with 125I, 111In, or 99mTc)

-

Animal model (e.g., BALB/c mice)

-

Saline solution for injection

-

Gamma counter

-

Animal anesthesia and euthanasia supplies

Procedure:

-

Synthesize a radiolabeled version of the phosphonate-drug conjugate.

-

Administer a known amount of the radiolabeled conjugate to a cohort of mice via intravenous (tail vein) injection.

-

At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of the animals.

-

Harvest major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone - typically femur or tibia).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Analyze the data to determine the extent of bone targeting and the clearance profile of the conjugate.

Visualizations

Caption: Mechanism of bone targeting using the phosphonate conjugate.

Caption: General experimental workflow for developing a bone-targeted drug.

Caption: Conceptual signaling pathway modulation by a delivered drug.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical investigations of drug and radionuclide conjugates of bisphosphonates for the treatment of metastatic bone cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of pegylated and non-pegylated liposomal formulation for the delivery of hypoxia activated vinblastine-N-oxide for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for m-PEG4-C6-phosphonic acid ethyl ester in Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They have become a cornerstone in surface engineering, finding applications in diverse fields such as biosensors, medical implants, and drug delivery systems. Phosphonic acid-based SAMs, in particular, have garnered significant attention due to their ability to form robust, well-defined layers on a variety of metal oxide surfaces, including titanium oxide, aluminum oxide, and silicon oxide.[1][2][3][4] These phosphonate-based SAMs often exhibit superior thermal and hydrolytic stability compared to their thiol and silane (B1218182) counterparts, making them ideal for applications in biological environments.[1][5][6]

The m-PEG4-C6-phosphonic acid ethyl ester is a bifunctional molecule designed for SAM formation. The phosphonic acid headgroup serves as a stable anchor to the metal oxide surface, while the methoxy-terminated polyethylene (B3416737) glycol (PEG) chain provides a protein-resistant and biocompatible interface. The C6 alkyl spacer enhances the packing and order of the monolayer. This application note provides a detailed protocol for the formation of SAMs using this compound and methods for their characterization.

Data Presentation

Due to the lack of specific experimental data in the public domain for this compound, the following table presents typical quantitative data obtained for similar alkyl- and PEG-phosphonic acid SAMs on oxide surfaces. This data is provided as a reference for expected outcomes.

| Parameter | Typical Value | Substrate(s) | Characterization Method | Reference |

| Layer Thickness | 1.5 - 2.5 nm | SiO2/Si | X-ray Reflectivity, Ellipsometry | [7] |

| Water Contact Angle (Static) | 40° - 60° | TiO2, Al2O3 | Contact Angle Goniometry | [4] |

| Surface Coverage | 0.6 - 0.9 nmol/cm² | SiO2/Si | Quartz Crystal Microbalance (QCM) | [7] |

| Alkyl Chain Tilt Angle | 30° - 45° | SiO2/Si | NEXAFS Spectroscopy | [2][8] |

| PEG Density | 0.2 - 0.5 chains/nm² | Metal Oxides | Not Specified | [9] |

Experimental Protocols

The following protocols are generalized from established procedures for forming phosphonic acid-based SAMs on oxide surfaces.[1][4][7] Researchers should optimize these protocols for their specific substrates and applications.

Substrate Preparation

Proper cleaning and preparation of the substrate are critical for the formation of a high-quality SAM.

Materials:

-

Substrates (e.g., silicon wafers with native oxide, titanium-coated slides, alumina (B75360) substrates)

-

Deionized (DI) water

-

Ethanol (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Nitrogen or Argon gas stream

-

UV-Ozone cleaner (optional)

Procedure:

-

Sonciate the substrates in a sequence of acetone, ethanol, and DI water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen or argon gas.

-

For silicon-based substrates, an optional piranha etch can be performed to create a fresh, hydroxylated oxide layer. Immerse the substrates in freshly prepared piranha solution for 15-30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates again under a stream of nitrogen or argon gas.

-

Alternatively, or in addition, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydrophilic surface.

SAM Formation

This protocol describes the formation of the SAM from a solution of this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)

-

Clean, dry glassware

-

Prepared substrates

Procedure:

-

Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.

-

Immerse the cleaned and dried substrates into the phosphonic acid solution. Ensure the entire surface is in contact with the solution.

-

Incubate the substrates in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

After incubation, remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen or argon gas.

-

For some phosphonic acids, a thermal annealing step (e.g., 120-140°C for 24-48 hours) can improve the order and stability of the monolayer.[1][7] This step should be tested for its effect on the PEG chain.

Characterization of the SAM

Several surface-sensitive techniques can be used to verify the formation and quality of the SAM.

-

Contact Angle Goniometry: To confirm the change in surface wettability. A successful SAM formation should result in a decrease in the water contact angle due to the hydrophilic nature of the PEG chains.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of phosphorus (P 2p peak) and changes in the carbon (C 1s) and oxygen (O 1s) spectra will confirm the presence of the phosphonic acid monolayer.[1][4]

-

Ellipsometry or X-ray Reflectivity: To measure the thickness of the formed monolayer.[7]

-

Atomic Force Microscopy (AFM): To visualize the surface topography and ensure a smooth, uniform coating.[4]

Visualizations

The following diagrams illustrate the key processes involved in the formation and structure of this compound SAMs.

Caption: Experimental workflow for the formation and characterization of SAMs.

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. princeton.edu [princeton.edu]

- 8. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioconjugation with m-PEG4-C6-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-C6-phosphonic acid ethyl ester in bioconjugation. This heterobifunctional linker, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid ethyl ester, is a versatile tool for the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and bone-targeting drug conjugates. The PEG spacer enhances solubility and pharmacokinetic properties, while the phosphonate (B1237965) group serves as a bioisostere for phosphate (B84403) or as a targeting moiety for bone tissue.[1][2][3]

Section 1: Application in PROTAC Synthesis

The this compound can be incorporated as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5] PROTACs consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's length and composition are critical for the efficacy of the PROTAC.[6]

Application Example: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. The PROTAC will utilize JQ1 as the BRD4 ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand, connected via the m-PEG4-C6-phosphonic acid linker.

Experimental Workflow for BRD4-Targeting PROTAC Synthesis

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Detailed Experimental Protocol: BRD4-Targeting PROTAC Synthesis

Materials:

-

This compound

-